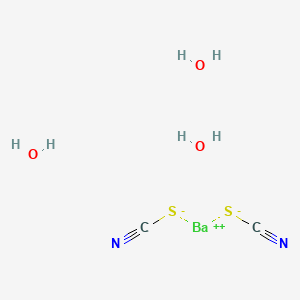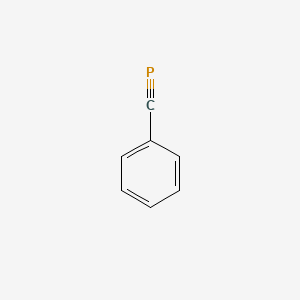
barium(2+);dithiocyanate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);dithiocyanate;trihydrate, also known as barium thiocyanate trihydrate, is a chemical compound with the formula Ba(SCN)₂·3H₂O. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium thiocyanate trihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid. The reaction typically occurs at room temperature and results in the formation of barium thiocyanate, which can then be crystallized to obtain the trihydrate form .
Industrial Production Methods
In industrial settings, barium thiocyanate trihydrate is often produced by reacting barium chloride with ammonium thiocyanate in an aqueous solution. The resulting solution is then evaporated to yield the crystalline trihydrate form. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Barium thiocyanate trihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form barium sulfate and carbon disulfide.
Reduction: It can be reduced to form barium sulfide and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with barium thiocyanate trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include barium sulfate, carbon disulfide, barium sulfide, and hydrogen cyanide. These products are often used in various industrial applications, such as the production of dyes and pigments .
Applications De Recherche Scientifique
Barium thiocyanate trihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in diagnostic tests and as a contrast agent in medical imaging.
Industry: It is used in the production of dyes, pigments, and photographic solutions.
Mécanisme D'action
The mechanism of action of barium thiocyanate trihydrate involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by altering the permeability of cell membranes and interfering with protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to barium thiocyanate trihydrate include:
Barium perchlorate trihydrate: Ba(ClO₄)₂·3H₂O
Ammonium barium hexacyanoferrate(II) trihydrate: Ba(NH₄)₂[Fe(CN)₆]·3H₂O
Barium dithiocarbamate: Ba(S₂CNR₂)₂
Uniqueness
Barium thiocyanate trihydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where solubility and stability are critical factors .
Propriétés
Formule moléculaire |
C2H6BaN2O3S2 |
|---|---|
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
barium(2+);dithiocyanate;trihydrate |
InChI |
InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 |
Clé InChI |
USVMWHWKIBOLMH-UHFFFAOYSA-L |
SMILES canonique |
C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)

![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)

![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
